![molecular formula C16H27N3O2 B2589678 (E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide CAS No. 2411332-56-2](/img/structure/B2589678.png)
(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMXAA, ASA404, and vadimezan. It is a small molecule that has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
DMXAA works by activating the immune system and inducing the production of cytokines. It has been found to stimulate the production of tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response against cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, which can enhance the delivery of drugs to tumors. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been shown to be effective in animal models of cancer. However, DMXAA has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on DMXAA. One area of interest is the development of new formulations of the compound that can improve its solubility and reduce its toxicity. Another direction is the study of the mechanism of action of DMXAA, which could lead to the development of new cancer therapies. Additionally, DMXAA could be studied for its potential applications in the treatment of viral infections and inflammatory diseases.
Synthesis Methods
DMXAA can be synthesized through a multi-step process that involves the reaction of 1-bromo-4-(2-oxopyrrolidin-1-yl)cyclohexane with dimethylamine, followed by the reaction of the resulting compound with 2-butenal. The final product is obtained through purification and isolation processes.
Scientific Research Applications
DMXAA has been studied for its potential applications in cancer therapy. It has been found to induce tumor necrosis and inhibit tumor growth in animal models. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-18(2)11-3-5-15(20)17-13-7-9-14(10-8-13)19-12-4-6-16(19)21/h3,5,13-14H,4,6-12H2,1-2H3,(H,17,20)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUONNVPMDTBDS-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.